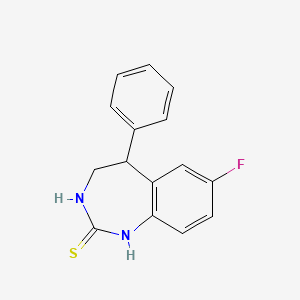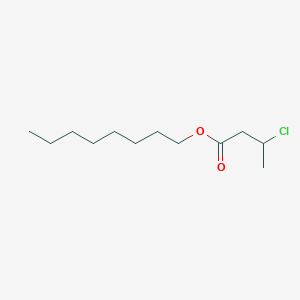
2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. The benzyloxy group attached to the isoindole core imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole typically involves the reaction of 2-benzyloxy-1-methylpyridinium triflate with appropriate reagents under controlled conditions. This method is known for its mild and convenient reaction conditions, often involving the use of alcohols and magnesium oxide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzoquinones.
Reduction: Catalytic hydrogenation or the use of reducing metals in acid can reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: NBS is commonly used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoquinones
Reduction: Corresponding reduced isoindole derivatives
Substitution: Brominated isoindole derivatives
科学研究应用
2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of benzyl ethers and esters.
Biology: Acts as a precursor in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole involves its interaction with molecular targets through various pathways:
Oxidation-Reduction: The compound can undergo redox reactions, influencing cellular processes.
Nucleophilic Substitution: The benzylic position allows for substitution reactions, modifying the compound’s activity and interactions.
相似化合物的比较
Similar Compounds
2-Benzyloxyphenol: Used in the synthesis of hydroquinones and polypeptides.
2-Benzyloxypyridine: Serves as a reagent for benzyl ether synthesis.
Uniqueness
2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole is unique due to its tetramethyl substitution on the isoindole ring, which imparts distinct steric and electronic properties, making it valuable in specific synthetic applications and research contexts.
属性
CAS 编号 |
89482-41-7 |
|---|---|
分子式 |
C19H23NO |
分子量 |
281.4 g/mol |
IUPAC 名称 |
1,1,3,3-tetramethyl-2-phenylmethoxyisoindole |
InChI |
InChI=1S/C19H23NO/c1-18(2)16-12-8-9-13-17(16)19(3,4)20(18)21-14-15-10-6-5-7-11-15/h5-13H,14H2,1-4H3 |
InChI 键 |
XOCZFWUIHBZCGP-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C(N1OCC3=CC=CC=C3)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



stannane](/img/structure/B14377397.png)

![1,1'-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide](/img/structure/B14377415.png)

![(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14377428.png)
![1-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14377434.png)




![3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol](/img/structure/B14377472.png)
![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
